7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate
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Overview
Description
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a diazoniohept-en-olate backbone. It is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate typically involves the reaction of chloro(dimethyl)silane with a suitable diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with continuous monitoring of reaction parameters. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced to form corresponding silanes.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and various substituted organosilicon compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Mechanism of Action
The mechanism of action of 7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate involves the interaction of the chloro(dimethyl)silyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The diazoniohept-en-olate backbone plays a crucial role in stabilizing the reactive intermediates formed during these interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Chloro(dimethyl)thexylsilane
- Chloro(dimethyl)octadecylsilane
- Chlorodimethylphenethylsilane
Uniqueness
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate is unique due to its specific combination of a chloro(dimethyl)silyl group and a diazoniohept-en-olate backbone. This unique structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
646450-15-9 |
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Molecular Formula |
C9H17ClN2OSi |
Molecular Weight |
232.78 g/mol |
IUPAC Name |
7-[chloro(dimethyl)silyl]-1-diazoheptan-2-one |
InChI |
InChI=1S/C9H17ClN2OSi/c1-14(2,10)7-5-3-4-6-9(13)8-12-11/h8H,3-7H2,1-2H3 |
InChI Key |
XLWAYCICRJYOAH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCC(=O)C=[N+]=[N-])Cl |
Origin of Product |
United States |
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